5-Methyl-4-(4-methyl-1H-pyrazol-1-yl)thiazol-2-amine
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Overview
Description
5-Methyl-4-(4-methyl-1H-pyrazol-1-yl)thiazol-2-amine is a heterocyclic compound that features both a thiazole and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(4-methyl-1H-pyrazol-1-yl)thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyrazole moiety. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. The pyrazole ring can then be introduced through a condensation reaction with hydrazine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(4-methyl-1H-pyrazol-1-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrazole rings .
Scientific Research Applications
5-Methyl-4-(4-methyl-1H-pyrazol-1-yl)thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(4-methyl-1H-pyrazol-1-yl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine: Similar structure but with a pyrimidine ring instead of a pyrazole ring.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring but differs in the functional groups attached.
Uniqueness
5-Methyl-4-(4-methyl-1H-pyrazol-1-yl)thiazol-2-amine is unique due to its specific combination of a thiazole and a pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N4S |
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Molecular Weight |
194.26 g/mol |
IUPAC Name |
5-methyl-4-(4-methylpyrazol-1-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H10N4S/c1-5-3-10-12(4-5)7-6(2)13-8(9)11-7/h3-4H,1-2H3,(H2,9,11) |
InChI Key |
LLFHUWZIZFNNGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=C(SC(=N2)N)C |
Origin of Product |
United States |
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